
1,4-Diphenoxybutane CAS number and
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049 Get Quote

An In-Depth Technical Guide to 1,4-Diphenoxybutane

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development interested in the properties, synthesis, and potential

applications of 1,4-Diphenoxybutane.

Introduction and Core Identification
1,4-Diphenoxybutane is a symmetrical diether characterized by a central four-carbon aliphatic

chain flanked by two phenoxy groups. This structure imparts a unique combination of flexibility

from the butyl chain and rigidity and aromaticity from the phenyl rings. While not as extensively

studied as some other bifunctional molecules, its architecture makes it an intriguing candidate

for various applications in materials science, organic synthesis, and potentially as a molecular

scaffold or linker in medicinal chemistry. Understanding its fundamental properties is the first

step toward unlocking its potential.

Physicochemical and Structural Data
A clear understanding of the physicochemical properties of 1,4-Diphenoxybutane is essential

for its application in research and development. The following table summarizes its key

identifiers and characteristics.
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Property Value Source

CAS Number 3459-88-9 [1]

Molecular Formula C₁₆H₁₈O₂ [2]

Molecular Weight 242.31 g/mol Calculated

IUPAC Name 1,4-diphenoxybutane

Synonyms 4-phenoxybutoxybenzene [2]

Monoisotopic Mass 242.13068 Da [2]

Synthesis and Purification: A Practical Workflow
The synthesis of 1,4-Diphenoxybutane is typically achieved via a Williamson ether synthesis.

This method is reliable and offers a straightforward route to the target molecule. The rationale

behind this synthetic choice is the high efficiency and selectivity of the reaction between an

alkoxide and a primary alkyl halide.

Synthetic Scheme
The overall reaction involves the deprotonation of phenol to form sodium phenoxide, which

then acts as a nucleophile, attacking both ends of a 1,4-dihalobutane, such as 1,4-

dibromobutane.
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Phenoxide Formation

Williamson Ether Synthesis
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1,4-Dibromobutane Sodium Bromide (2 NaBr)
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Caption: Synthetic workflow for 1,4-Diphenoxybutane via Williamson ether synthesis.

Step-by-Step Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and purification

steps that ensure the identity and purity of the final product.

Materials:

Phenol

Sodium hydroxide (NaOH)

1,4-Dibromobutane

Ethanol (as solvent)

Diethyl ether

Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Phenoxide Formation:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

phenol (2.2 equivalents) in ethanol.

Carefully add a solution of sodium hydroxide (2.2 equivalents) in water to the flask. The

addition should be slow to control any exotherm.

Stir the mixture at room temperature for 30 minutes to ensure complete formation of

sodium phenoxide. The clarity of the solution can be an initial indicator of reaction

progression.

Nucleophilic Substitution:

To the solution of sodium phenoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise.

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the starting materials.

Work-up and Extraction:

After the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a

separatory funnel.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to

remove any unreacted phenol), and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification:

The crude 1,4-Diphenoxybutane can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a

hexane/ethyl acetate gradient. The choice of purification method depends on the scale of

the reaction and the nature of the impurities.

Spectroscopic Characterization
To confirm the identity and purity of the synthesized 1,4-Diphenoxybutane, a combination of

spectroscopic techniques should be employed.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show characteristic signals for the aromatic protons of the phenoxy groups and the aliphatic

protons of the butyl chain. The symmetry of the molecule will simplify the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show

distinct peaks for the different carbon environments in the aromatic rings and the aliphatic

chain.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit

characteristic C-O-C stretching vibrations for the ether linkages and C-H stretching for the

aromatic and aliphatic moieties.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound, with the molecular ion peak [M]⁺ expected at m/z = 242.31.

Potential Applications in Research and Drug
Development
The structure of 1,4-Diphenoxybutane suggests several potential applications for researchers:

Linker Chemistry: The terminal phenoxy groups can be functionalized, allowing 1,4-
Diphenoxybutane to be used as a flexible linker in the synthesis of more complex
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molecules, such as bivalent ligands or PROTACs in drug discovery.

Scaffold for Medicinal Chemistry: The core structure can serve as a scaffold for the

development of new chemical entities. The aromatic rings can be substituted to modulate the

pharmacological properties of the resulting compounds.

Materials Science: The combination of rigid and flexible components makes it a candidate for

the synthesis of polymers and liquid crystals with specific thermal or optical properties.

1,4-Diphenoxybutane

Linker in Bivalent Ligands/PROTACs

Functionalization

Scaffold in Medicinal Chemistry

Core Structure

Monomer in Polymer Synthesis

Polymerization

Click to download full resolution via product page

Caption: Potential research applications of 1,4-Diphenoxybutane.

Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 1,4-
Diphenoxybutane. It is recommended to handle the compound in a well-ventilated fume hood,

wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
1,4-Diphenoxybutane is a molecule with a straightforward synthesis and a structure that lends

itself to a variety of chemical applications. Its well-defined physicochemical properties, including

a CAS number of 3459-88-9 and a molecular weight of 242.31 g/mol , provide a solid

foundation for its use in both academic and industrial research. The protocols and insights

provided in this guide are intended to facilitate its synthesis, characterization, and exploration in

the development of new materials and potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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